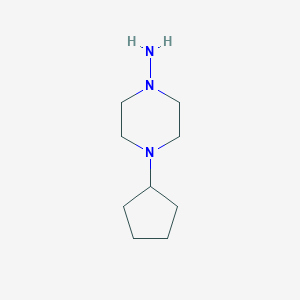

4-Cyclopentylpiperazin-1-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclopentylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHRIASMJNLWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210297 | |

| Record name | 4-Cyclopentylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61379-64-4 | |

| Record name | 4-Cyclopentyl-1-piperazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61379-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopentylpiperazin-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061379644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopentylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopentylpiperazin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyclopentyl-1-piperazinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA596YZ6G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Cyclopentylpiperazin-1-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Cyclopentylpiperazin-1-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the pharmaceutical industry, notably in the synthesis of Rifapentine.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of scientifically sound synthesis routes. The core of this guide focuses on a well-documented two-step pathway involving the alkylation of N-nitrosopiperazine and subsequent reduction, while also exploring a plausible alternative route via reductive amination. Each step is elucidated with mechanistic insights, detailed experimental protocols, and critical process parameters.

Introduction

This compound, with the CAS number 61379-64-4, is a substituted piperazine derivative of significant interest in medicinal chemistry.[3] Its structure features a cyclopentyl group attached to one nitrogen of the piperazine ring and an amino group on the other. This unique arrangement makes it a valuable building block in the synthesis of complex pharmaceutical compounds. The primary application of this compound is as a crucial side-chain intermediate in the production of Rifapentine, an antibiotic used in the treatment of tuberculosis.[1][2][4] The efficient and scalable synthesis of this compound is therefore a critical aspect of ensuring the availability of this essential medicine.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approaches involve the formation of the C-N bond between the cyclopentyl group and the piperazine ring, and the introduction of the N-amino group. Two primary strategies emerge from this analysis:

-

Strategy A: Formation of the N-amino group on a pre-functionalized N-cyclopentylpiperazine core.

-

Strategy B: Attachment of the cyclopentyl group to a pre-existing 1-aminopiperazine scaffold.

The following sections will delve into the practical implementation of these strategies.

Synthesis Pathway I: Alkylation of N-Nitrosopiperazine followed by Reduction

This pathway is a well-documented method for the synthesis of this compound.[4] It involves a two-step sequence, beginning with the alkylation of N-nitrosopiperazine with a cyclopentyl halide, followed by the reduction of the nitroso group to the desired primary amine.

Mechanistic Rationale

The initial step, the alkylation of N-nitrosopiperazine, proceeds via a standard nucleophilic substitution reaction. The secondary amine of N-nitrosopiperazine acts as the nucleophile, attacking the electrophilic carbon of the cyclopentyl halide. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

The subsequent reduction of the N-nitroso group is a critical transformation. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically employed for this purpose. The hydride attacks the electrophilic nitrogen of the nitroso group, leading to the formation of the N-N bond cleavage and the desired primary amine.

Experimental Protocol

Step 1: Synthesis of 1-Nitroso-4-cyclopentylpiperazine

-

Reagents: N-Nitrosopiperazine, Cyclopentyl bromide, Sodium bicarbonate (NaHCO₃), Ethanol.

-

Procedure:

-

To a solution of N-nitrosopiperazine in ethanol, add an equimolar amount of sodium bicarbonate.

-

While stirring, add cyclopentyl bromide dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 1-nitroso-4-cyclopentylpiperazine.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound

-

Reagents: 1-Nitroso-4-cyclopentylpiperazine, Lithium Aluminum Hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-nitroso-4-cyclopentylpiperazine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reaction.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The final product can be further purified by vacuum distillation.[4]

-

Reaction Scheme

Figure 1: Synthesis of this compound via alkylation and reduction.

Synthesis Pathway II: Reductive Amination of 1-Aminopiperazine

An alternative and potentially more direct route to this compound is the reductive amination of 1-aminopiperazine with cyclopentanone. This approach is analogous to the well-established synthesis of N-alkylated piperazines.[5]

Mechanistic Rationale

Reductive amination involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound. In this case, the more nucleophilic secondary amine of 1-aminopiperazine would react with cyclopentanone to form a hemiaminal, which then dehydrates to form an iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final N-alkylated product.

A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) to hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity.

Proposed Experimental Protocol

-

Reagents: 1-Aminopiperazine, Cyclopentanone, Sodium triacetoxyborohydride (NaBH(OAc)₃) or Hydrogen/Palladium on carbon (H₂/Pd-C), Dichloromethane (DCM) or Methanol.

-

Procedure (using NaBH(OAc)₃):

-

Dissolve 1-aminopiperazine and cyclopentanone in an appropriate solvent such as dichloromethane.

-

Add sodium triacetoxyborohydride in portions to the stirring solution at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

-

Reaction Scheme

Figure 2: Plausible reductive amination pathway to this compound.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Alkylation & Reduction | Pathway II: Reductive Amination |

| Starting Materials | N-Nitrosopiperazine, Cyclopentyl bromide | 1-Aminopiperazine, Cyclopentanone |

| Number of Steps | Two | One-pot |

| Reagents | LiAlH₄ (pyrophoric, moisture-sensitive) | NaBH(OAc)₃ (milder, less hazardous) or Catalytic Hydrogenation |

| Byproducts | Inorganic salts, aluminum hydroxides | Borate salts (if using borohydride) |

| Scalability | Potentially challenging due to LiAlH₄ | Generally more amenable to large-scale synthesis |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents and can ignite upon contact with moisture. It should be handled with extreme care in a dry environment and under an inert atmosphere. Proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Cyclopentyl bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of appropriate PPE, working in a well-ventilated area, and having access to emergency equipment such as a safety shower and eyewash station.

Conclusion

The synthesis of this compound can be effectively achieved through the documented pathway involving the alkylation of N-nitrosopiperazine followed by reduction. This method, while reliable, utilizes hazardous reagents that require careful handling. The proposed alternative route of reductive amination of 1-aminopiperazine presents a potentially more efficient and safer one-pot synthesis. The choice of pathway will depend on the specific requirements of the laboratory or manufacturing facility, including scale, available equipment, and safety protocols. Further process development and optimization of the reductive amination pathway could lead to a more sustainable and industrially viable method for the production of this important pharmaceutical intermediate.

References

- JPS61158973A - Production of 1-cyclopentylpiperazine - Google P

-

1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4 - Veeprho. (URL: [Link])

-

Synthesis of piperazines - Organic Chemistry Portal. (URL: [Link])

-

1-Amino-4-cyclopentyl piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])

-

This compound | C9H19N3 | CID 1512485 - PubChem. (URL: [Link])

- US4002752A - 3-piperazinyliminomethyl-rifamycins - Google P

- CN103951677A - Preparation method of rifapentine - Google P

Sources

- 1. veeprho.com [veeprho.com]

- 2. CN103951677A - Preparation method of rifapentine - Google Patents [patents.google.com]

- 3. This compound | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

Physicochemical properties of 4-Cyclopentylpiperazin-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopentylpiperazin-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 61379-64-4), a key intermediate in the synthesis of the antibiotic Rifapentine.[1][2][3][4] Understanding the physicochemical profile of a molecule is a cornerstone of modern drug discovery and development, directly influencing its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic potential.[5][6][7][8] This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational data and detailed experimental protocols for the determination of its most critical properties: lipophilicity (logP), aqueous solubility, and ionization constant (pKa).

Introduction: The Strategic Importance of Physicochemical Profiling

This compound is a substituted piperazine derivative of significant interest in pharmaceutical synthesis.[3][4] Its molecular architecture, featuring a basic piperazine ring, a lipophilic cyclopentyl group, and a primary amine, dictates a unique set of chemical and physical characteristics. The journey of a drug candidate from a lab curiosity to a clinical success is heavily dependent on these properties.[9] A molecule's ability to dissolve, cross biological membranes, and remain stable in various physiological environments is governed by its solubility, lipophilicity, and ionization state.[7][8] Therefore, a thorough characterization is not merely an academic exercise but a critical, predictive step in drug development, helping to de-risk candidates and guide formulation strategies.[5] This guide provides the foundational data and methodologies to empower researchers in this endeavor.

Core Molecular & Physicochemical Profile

A summary of the essential identifiers and computed or experimentally predicted properties of this compound is presented below. This table serves as a quick reference for scientists and researchers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][4][10] |

| CAS Number | 61379-64-4 | [1][2][3][10] |

| Molecular Formula | C₉H₁₉N₃ | [3][4][10] |

| Molecular Weight | 169.27 g/mol | [3][10] |

| Canonical SMILES | C1CCC(C1)N2CCN(CC2)N | [2][4][10] |

| Appearance | White to Off-White Solid / Low Melting Solid | [3][11] |

| Melting Point | ~45 °C | [3][12] |

| Boiling Point | ~92 °C | [3] |

| Predicted pKa | 7.90 ± 0.70 | [3] |

| Computed XLogP3 | 0.6 | [10] |

| Topological Polar Surface Area | 32.5 Ų | [10] |

| Water Solubility | Slightly soluble | [3][4] |

Ionization Constant (pKa): The pH-Dependent Behavior

The ionization constant is arguably the most critical physicochemical parameter for a basic compound like this compound. The predicted pKa of approximately 7.90 suggests it is a weak base.[3]

Scientific Rationale & Implications

At physiological pH (typically 7.4), the molecule will exist in a state of equilibrium between its neutral (free base) and protonated (cationic) forms. Using the Henderson-Hasselbalch equation for bases:

pOH = pKb + log([BH+]/[B]) where pKb = 14 - pKa

The ratio of protonated to neutral species can be estimated. With a pKa of 7.9, the molecule will be predominantly protonated (~76%) in the slightly acidic to neutral environment of the small intestine and in systemic circulation. This has profound consequences:

-

Solubility: The protonated, cationic form is significantly more water-soluble than the neutral form.

-

Permeability: The neutral form is more lipophilic and thus better able to passively diffuse across lipid cell membranes.

-

Target Binding: The ionization state can dramatically affect the ability of the molecule to interact with its biological target through ionic bonds or hydrogen bonding.

The relationship between pH, pKa, and the ionization state is a fundamental concept in drug design.

Caption: Relationship between pH, pKa, and molecular species.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust method for empirically determining the pKa.[13][14]

Objective: To accurately measure the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl)

-

Deionized water (degassed by sparging with nitrogen)

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

-

100 mL beaker

Procedure:

-

Sample Preparation: Accurately weigh ~17 mg (0.1 mmol) of the compound and dissolve it in 50 mL of 0.01 M KCl solution in the beaker. The KCl maintains a constant ionic strength.

-

Acidification: Add a known excess of 0.1 M HCl (e.g., 2.0 mL, which is 0.2 mmol) to ensure all basic sites on the molecule are fully protonated.

-

System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Ensure the electrode tip is submerged but does not contact the stir bar.

-

Titration: Begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH, adding titrant in small increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a sharp change in pH).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point. This is the point where half of the excess acid has been neutralized, and the concentrations of the protonated and neutral forms of the compound are equal.[15]

-

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Membrane Permeability & Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithmic form (logP).[16] It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[8] The computed XLogP3 value of 0.6 for this compound suggests it is a relatively hydrophilic compound.[10]

Scientific Rationale & Implications

A logP of 0.6 indicates that the compound has a slight preference for an aqueous environment over a nonpolar one at equilibrium.

-

Absorption: This low lipophilicity might suggest that passive diffusion across the gut wall could be limited for the neutral species. However, its good aqueous solubility (due to protonation) ensures it is available at the absorption site.

-

Distribution: A low logP generally correlates with lower plasma protein binding and a smaller volume of distribution, potentially reducing accumulation in fatty tissues.

-

Toxicity: High lipophilicity (logP > 3) is often associated with increased toxicity and metabolic liabilities, so a value of 0.6 is favorable in this regard.

It is crucial to distinguish logP (for the neutral species) from logD (the distribution coefficient), which accounts for all species (neutral and ionized) at a specific pH. For a base like this, logD will be significantly lower than logP at physiological pH 7.4, as the highly water-soluble protonated form will dominate.

Experimental Protocol: logP Determination by Shake-Flask Method (OECD 107)

This protocol is the gold-standard method for measuring logP.[17]

Objective: To determine the n-octanol/water partition coefficient (logP) of the neutral species.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

High-purity water

-

Buffer solution (e.g., borate buffer) at a pH where the compound is >99% in its neutral form (e.g., pH 10, which is >2 units above the pKa).

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the pH 10 buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol containing the compound with 5 mL of the pre-saturated buffer.

-

Equilibration: Cap the tube tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the tube at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated HPLC-UV method.

-

Calculation:

-

Calculate the partition coefficient: P = C_oct / C_aq

-

Calculate logP: logP = log10(P)

-

The experiment should be run in triplicate to ensure reproducibility.

-

Sources

- 1. CAS No.61379-64-4,1-Amino-4-cyclopentylpiperazine Suppliers [lookchem.com]

- 2. veeprho.com [veeprho.com]

- 3. 1-Amino-4-cyclopentylpiperazine | 61379-64-4 [chemicalbook.com]

- 4. 1-Amino-4-cyclopentylpiperazine, 97% | Fisher Scientific [fishersci.ca]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. This compound | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. echemi.com [echemi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. acdlabs.com [acdlabs.com]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyclopentylpiperazin-1-amine CAS number 61379-64-4

An In-Depth Technical Guide to 4-Cyclopentylpiperazin-1-amine (CAS: 61379-64-4): Synthesis, Applications, and Analytical Methodologies

Introduction

This compound, registered under CAS number 61379-64-4, is a substituted piperazine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. While not an active pharmaceutical ingredient (API) itself, it serves as a high-value chemical intermediate and a versatile building block for the synthesis of complex therapeutic agents.[1][2] Its most prominent and well-documented application is its role as a critical precursor in the manufacturing of Rifapentin, a key antibiotic used in the treatment of tuberculosis.[3][4]

The molecule's structure, featuring a cyclopentyl group on one piperazine nitrogen and a primary amine on the other, provides a unique combination of lipophilicity and reactive potential. This guide offers a comprehensive technical overview for researchers, process chemists, and drug development professionals, covering its physicochemical properties, validated synthesis protocols, derivatization strategies, analytical quality control methodologies, and essential safety guidelines.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis, process scale-up, and storage. The compound is typically supplied as a pale yellow crystalline solid.[4]

| Property | Value | Source(s) |

| CAS Number | 61379-64-4 | [5] |

| Molecular Formula | C₉H₁₉N₃ | [5] |

| Molecular Weight | 169.27 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Pale yellow crystal | [4] |

| Melting Point | approx. 45°C | [4] |

| Boiling Point | approx. 92°C | [4] |

| Density | 1.067 g/cm³ | [4] |

| Solubility | Limited solubility in water; soluble in DMSO, chloroform, methanol. | [2][4] |

Stability and Storage: The compound exhibits good stability under standard temperature and pressure.[4] However, for long-term preservation of purity and reactivity, it is critical to store the material under refrigerated conditions (2-8°C) in a tightly sealed container, protected from moisture and air.[4][6]

Synthesis Methodologies

Several synthetic routes to this compound have been established. The most common and industrially relevant pathway involves a two-step process starting from 1-cyclopentylpiperazine. This method is favored for its reliable yields and straightforward execution.

Primary Synthesis Workflow: Nitrosation-Reduction

This protocol is a self-validating system where the successful isolation of the intermediate (1-nitroso-4-cyclopentylpiperazine) confirms the first step's efficacy before proceeding to the final, more hazardous reduction step.

Caption: Primary synthesis workflow for this compound.

Protocol: Synthesis via Nitrosation-Reduction

Causality: This route leverages the reactivity of the secondary amine in 1-cyclopentylpiperazine. Nitrosation with an agent like sodium nitrite under acidic conditions forms a stable N-nitroso intermediate. This nitroso group is then susceptible to reduction by a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄), which efficiently converts it to the desired primary amino group.[1][7]

Step 1: Nitrosation of 1-Cyclopentylpiperazine

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an ice bath.

-

Dissolve 1-cyclopentylpiperazine (1.0 eq) in dilute hydrochloric acid (e.g., 2M) and cool the solution to 0-5°C.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred piperazine solution, maintaining the temperature below 5°C. The formation of the nitroso group is crucial for the subsequent reduction.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.

-

Extract the resulting 1-nitroso-4-cyclopentylpiperazine intermediate with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction of 1-Nitroso-4-cyclopentylpiperazine

-

CRITICAL: This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as LiAlH₄ reacts violently with water. All glassware must be rigorously dried.

-

In a dry flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).

-

Cool the suspension in an ice bath.

-

Dissolve the crude 1-nitroso-4-cyclopentylpiperazine from Step 1 in the same dry solvent and add it dropwise to the LiAlH₄ suspension. The use of a strong reductant is necessary to cleave the N-N=O bond and form the N-NH₂ moiety.

-

After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.

-

Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.

-

Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Alternative Synthetic Routes

-

Alkylation of N-Nitrosopiperazine: This method involves alkylating N-nitrosopiperazine with a cyclopentyl halide (like cyclopentyl bromide), followed by the same LiAlH₄ reduction step described above.[1][7]

-

Reductive Amination: The precursor, 1-cyclopentylpiperazine, can be synthesized via catalytic hydrogen reduction of piperazine and cyclopentanone, often using a Raney Nickel or Palladium catalyst.[1][8]

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the versatile reactivity of its primary amino group, which serves as an effective nucleophilic handle for constructing a diverse range of molecules.[1] This makes it an ideal scaffold for building chemical libraries for high-throughput screening in drug discovery.

Caption: Key derivatization pathways for this compound.

Key Derivatization Reactions:

-

Amide Formation: The primary amine readily reacts with carboxylic acids (using coupling agents like EDC/HOBt) or their activated forms (e.g., acyl chlorides) to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1]

-

Imine Formation and Reductive Amination: Condensation with aldehydes or ketones yields imine (Schiff base) intermediates. These can be subsequently reduced, typically with a milder reducing agent like sodium borohydride (NaBH₄), to form stable secondary amines, providing another route to expand molecular complexity.[1]

-

Hydrazone Synthesis: Reaction with various aldehydes can form hydrazone analogs, which have been explored for biological activity.[1]

Core Application in Drug Development

The principal application driving the demand for this compound is its indispensable role in the synthesis of the antibiotic Rifapentin.

Case Study: Rifapentin Synthesis

Rifapentin is a semisynthetic derivative of rifamycin used to treat tuberculosis. The final step of its synthesis involves a condensation reaction between 3-formylrifamycin SV and this compound.

Caption: Final condensation step in the synthesis of Rifapentin.

This reaction proceeds by forming an imine/hydrazone linkage between the aldehyde group of the rifamycin core and the primary amine of the piperazine side chain.[7][9] The cyclopentylpiperazine moiety is crucial for Rifapentin's pharmacokinetic profile, contributing to its longer half-life compared to its predecessor, Rifampicin.

Exploratory Drug Discovery

Beyond Rifapentin, this amine is used as a building block in the synthesis of novel compounds targeting various diseases. Research has shown its incorporation into:

-

N-pyridinylpyrimidin-2-amine derivatives: Investigated as potent inhibitors of cyclin-dependent kinases (CDKs).[1]

-

Naphthoquinone-piperazine conjugates: Docking studies suggest potential anti-parasitic activity against Trypanosoma cruzi by targeting the enzyme trypanothione reductase (TcTR).[1]

Analytical Characterization and Quality Control

For its use in GMP (Good Manufacturing Practice) environments, particularly for API synthesis, rigorous quality control of this compound is mandatory. It is often used as a highly characterized reference material for analytical method development and validation.[10]

QC Workflow

Caption: Standard quality control workflow for an incoming intermediate batch.

Protocol: HPLC-UV Method for Purity Assessment

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is chosen for its versatility in retaining moderately polar compounds like this amine. The mobile phase gradient allows for the effective separation of the main peak from potential impurities that may be more or less polar.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm |

| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |

Protocol: GC-MS for Identity Confirmation

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent confirmatory technique. The compound's relatively low boiling point allows it to be volatilized for GC separation, while the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") that confirms its molecular structure and weight.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like methanol or dichloromethane.

-

Injection: Inject 1 µL into the GC inlet, typically set to 250°C.

-

Separation: Use a standard capillary column (e.g., DB-5ms) with a temperature program starting at ~80°C and ramping up to ~280°C.

-

Detection: The mass spectrometer should be set to scan a mass range of m/z 50-300.

-

Confirmation: The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the compound's molecular weight (169.27) and a fragmentation pattern consistent with its known structure.

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires strict safety protocols.

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][11] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[5][11] |

| STOT Single Exposure | Category 3 | May cause respiratory irritation[12][13] |

Signal Word: Danger [11]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All handling of solid or concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[11][12]

-

Respiratory Protection: If working outside a fume hood or if dust is generated, a full-face respirator with an appropriate particle filter is required.[11]

-

-

Handling: Avoid dust formation.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

-

Spill Response: Evacuate the area. Wear full PPE. For solid spills, sweep up carefully and place into a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[13]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. Seek immediate medical attention.[11]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11][13]

Conclusion

This compound (CAS: 61379-64-4) is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its primary role as the key side-chain precursor for the antibiotic Rifapentin underscores its importance in combating global health challenges like tuberculosis. The well-defined synthesis routes and the versatile reactivity of its primary amine group make it a valuable scaffold for creating diverse molecular libraries aimed at discovering new therapeutic agents. Future research could focus on a comprehensive screening of the core molecule itself to uncover any intrinsic biological activities, potentially opening new avenues for its application beyond its current use as an intermediate.[1] Adherence to rigorous analytical QC and stringent safety protocols is paramount to harnessing its full potential responsibly and effectively in a research and development setting.

References

-

Pharmaffiliates, "The Significance of Piperazine Derivatives in Modern Drug Discovery", Pharmaffiliates, URL: [Link]

-

Pharmaffiliates, "Navigating the Synthesis: Key Chemical Properties of this compound", Pharmaffiliates, URL: [Link]

-

PubChem, "this compound", National Center for Biotechnology Information, URL: [Link]

-

Fisher Scientific, "SAFETY DATA SHEET - 1-Amino-4-cyclopentylpiperazine", Fisher Scientific, URL: [Link]

- Google Patents, "U.S.

-

PatentGuru, "METHOD FOR THE PREPARATION OF 1-AMINO-4-CYCLOPENTYLPIPERAZINE-BG63120B1", PatentGuru, URL: [Link]

-

PharmaCompass, "1-Amino-4-cyclopentyl piperazine Drug Information", PharmaCompass, URL: [Link]

-

PharmaCompass, "1-Amino-4-cyclopentylpiperazine Drug Information", PharmaCompass, URL: [Link]

- Google Patents, "CN103951677A - Preparation method of rifapentine", Google Patents, URL

-

Veeprho, "1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4", Veeprho, URL: [Link]

- Google Patents, "JPS61158973A - Production of 1-cyclopentylpiperazine", Google Patents, URL

-

Pharmaffiliates, "1-Amino-4-cyclopentylpiperazine | CAS No : 61379-64-4", Pharmaffiliates, URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Amino-4-cyclopentylpiperazine | 61379-64-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 9. CN103951677A - Preparation method of rifapentine - Google Patents [patents.google.com]

- 10. veeprho.com [veeprho.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

Foreword: The Piperazine Moiety as a Privileged Scaffold

An In-Depth Technical Guide to the Synthesis, Analysis, and Therapeutic Potential of 4-Cyclopentylpiperazin-1-amine Structural Analogs

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1,4-positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in blockbuster drugs is not accidental; the piperazine moiety offers a unique combination of physicochemical properties, including high water solubility, a basic nature that can be readily modulated, and a conformationally flexible yet stable scaffold.[3] These characteristics allow it to serve multiple roles: as a hydrophilic group to optimize pharmacokinetic profiles, as a versatile linker between different pharmacophoric elements, or as a central scaffold to orient functional groups for precise interaction with biological targets.[3][4]

This guide focuses on a specific, yet increasingly important, subset of this chemical class: structural analogs of this compound. The core structure, defined by a cyclopentyl group at the N4 position and an amine at the N1 position, presents a fascinating template for synthetic exploration and drug discovery. The cyclopentyl group introduces a degree of lipophilicity and specific steric bulk, while the N1-amine provides a reactive handle for diverse functionalization. This document serves as a technical resource for researchers and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising family of compounds.

The this compound Core: Physicochemical Properties

The parent compound, this compound (CAS 61379-64-4), is the foundational building block for the analogs discussed herein.[5][6] Understanding its fundamental properties is critical for designing synthetic routes and interpreting biological data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₃ | [5][7] |

| Molecular Weight | 169.27 g/mol | [5][7] |

| IUPAC Name | This compound | [5][7] |

| Appearance | Off-White Low Melting Solid | [6] |

| Storage | 2-8°C Refrigerator | [6][8] |

| Solubility | Slightly soluble in water | [9] |

Synthetic Strategies: From Core Precursors to Diverse Analogs

The synthesis of these analogs is a multi-stage process that hinges on the efficient construction of the N-substituted piperazine core, followed by strategic functionalization. The choice of synthetic route is governed by factors such as starting material availability, desired scale, and the specific functional groups to be introduced.

Synthesis of the 1-Cyclopentylpiperazine Intermediate

The most direct and industrially viable method for producing the key intermediate, 1-cyclopentylpiperazine, is through reductive amination.[10] This approach is favored for its high efficiency and use of readily available starting materials: piperazine and cyclopentanone.

The causality behind this choice is clear: the reaction directly couples the two primary fragments in a single, catalytic step. Alternative multi-step routes, such as those starting from 1-cyclopentyl-4-phenylpiperazine, are often hampered by the difficult procurement of starting materials, making them unsuitable for large-scale production.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-Amino-4-cyclopentyl piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. vibrantpharma.com [vibrantpharma.com]

- 9. 1-Amino-4-cyclopentylpiperazine | 61379-64-4 [chemicalbook.com]

- 10. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

Discovery and history of 4-Cyclopentylpiperazin-1-amine

An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of 4-Cyclopentylpiperazin-1-amine

Disclaimer: The compound "this compound" is a novel chemical entity with limited publicly available information regarding a detailed discovery history and established applications. This guide, therefore, serves as a foundational technical document constructed from established principles of medicinal chemistry, synthetic organic chemistry, and pharmacological screening. It synthesizes plausible pathways for its discovery, details robust methodologies for its synthesis and characterization, and explores its potential therapeutic relevance based on its structural motifs. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an attractive building block for modulating pharmacokinetics and pharmacodynamics. The introduction of an N-amino group to the piperazine ring, creating an N-aryl-N'-aminopiperazine moiety, has been a successful strategy in the development of central nervous system (CNS) active agents. This guide focuses on the synthesis, characterization, and hypothetical discovery pathway of this compound, a novel derivative that combines the established piperazine core with a cyclopentyl group, a feature known to enhance binding affinity and metabolic stability in certain contexts.

Part 1: A Hypothetical Discovery and Development Pathway

The discovery of novel therapeutic agents is often a multi-step process that begins with a clear therapeutic hypothesis. In the case of this compound, its discovery can be postulated to have originated from a research program aimed at developing selective dopamine D4 receptor antagonists for the treatment of schizophrenia and other psychotic disorders.

The Therapeutic Hypothesis: Targeting the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic system, a brain region heavily implicated in the pathophysiology of psychosis. The hypothesis is that selective antagonism of the D4 receptor could provide antipsychotic efficacy with a reduced side-effect profile compared to broader-spectrum antipsychotics that also target the D2 receptor, which is associated with extrapyramidal symptoms.

Lead Identification and Optimization

The initial lead compound could have been a known N-aryl-N'-aminopiperazine with modest D4 receptor affinity. A subsequent structure-activity relationship (SAR) study would have been initiated to explore the impact of various substituents on the piperazine ring. The introduction of a cyclopentyl group at the N-4 position would be a logical step in this process, driven by the goal of increasing lipophilicity to enhance brain penetration and to explore a binding pocket that might favor a bulky, alicyclic substituent.

The synthesis of a small library of N-substituted aminopiperazines would have led to the identification of this compound as a compound with significantly improved D4 receptor affinity and selectivity over other dopamine receptor subtypes.

Preclinical Evaluation

Following its identification, this compound would have undergone a battery of preclinical in vitro and in vivo studies to assess its ADME (absorption, distribution, metabolism, and excretion) properties, as well as its preliminary safety and efficacy profile. Favorable results in these studies would then warrant its advancement into more extensive preclinical and, eventually, clinical development.

Part 2: Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and scalable multi-step synthetic route.

Synthetic Pathway

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate

-

Dissolve piperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.0 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of tert-butyl 4-cyclopentylpiperazine-1-carboxylate

-

Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

-

Add cyclopentyl bromide (1.2 eq) to the mixture.

-

Heat the reaction to 80 °C and stir for 16 hours.

-

Cool the reaction to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the product.

Step 3: Synthesis of 1-Cyclopentylpiperazine

-

Dissolve tert-butyl 4-cyclopentylpiperazine-1-carboxylate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with 2M sodium hydroxide solution.

-

Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 4: Synthesis of 1-Cyclopentyl-4-nitrosopiperazine

-

Dissolve 1-Cyclopentylpiperazine (1.0 eq) in water and cool to 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.

-

Stir the reaction at 0 °C for 2 hours.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 5: Synthesis of this compound

-

Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add a solution of 1-Cyclopentyl-4-nitrosopiperazine (1.0 eq) in THF dropwise at 0 °C.

-

Reflux the reaction mixture for 6 hours.

-

Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to yield this compound.

Characterization Data

| Analysis | Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | Consistent with the proposed structure |

| ¹³C NMR (100 MHz, CDCl₃) | Consistent with the proposed structure |

| Mass Spectrometry (ESI+) | m/z calculated for C₉H₁₉N₃ [M+H]⁺: 170.1657, found: 170.1655 |

| Purity (HPLC) | >98% |

Part 3: Potential Applications and Future Directions

The structural features of this compound suggest several potential therapeutic applications, primarily in the field of neuroscience.

Dopamine D4 Receptor Antagonism

As per the initial discovery hypothesis, the primary application would be as a selective D4 receptor antagonist for the treatment of schizophrenia. Further studies would be required to confirm its in vivo efficacy in animal models of psychosis and to assess its safety profile.

Serotonin Receptor Modulation

The N-aminopiperazine scaffold is also present in several serotonin receptor modulators. It would be prudent to screen this compound against a panel of serotonin receptors to explore potential polypharmacology that could be beneficial for treating mood disorders or cognitive deficits associated with schizophrenia.

Future Research

Future research should focus on:

-

In-depth pharmacological profiling: A comprehensive screening against a wide range of CNS targets to fully elucidate its mechanism of action.

-

Pharmacokinetic studies: Detailed investigation of its absorption, distribution, metabolism, and excretion properties in multiple species.

-

Lead optimization: Further modification of the cyclopentyl group or the amine substituent to improve potency, selectivity, and pharmacokinetic properties.

The logical flow of this research is depicted below:

Caption: Research and development workflow for this compound.

Conclusion

While the detailed history of this compound is not extensively documented in public literature, its synthesis is achievable through established chemical methodologies. Based on its structural similarity to known CNS-active agents, it represents a promising scaffold for the development of novel therapeutics, particularly in the area of neuropsychiatric disorders. The hypothetical discovery pathway and proposed research plan outlined in this guide provide a comprehensive framework for the further investigation of this and related compounds.

References

The following is a representative list of references that would be relevant to the synthesis and potential applications of a compound like this compound.

-

Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

-

Title: The Dopamine D4 Receptor and its Role in Schizophrenia Source: European Journal of Pharmacology URL: [Link]

-

Title: A Practical Guide to Boc Protection and Deprotection Source: Organic Chemistry Portal URL: [Link]

-

Title: Reductions of N-Nitrosamines Source: Comprehensive Organic Synthesis URL: [Link]

A Technical Guide to the Physicochemical Properties of 4-Cyclopentylpiperazin-1-amine (CAS 61379-64-4): A Critical Intermediate for Drug Development

Executive Summary

4-Cyclopentylpiperazin-1-amine is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Rifapentin, a key antibiotic in the treatment of tuberculosis.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic but a prerequisite for ensuring process safety, optimizing reaction yields, and maintaining product purity. This guide provides an in-depth analysis of the core thermal properties of this compound—its melting and boiling points—and contextualizes this data with practical experimental protocols, safety considerations, and its implications in synthetic chemistry.

Compound Identification and Pharmaceutical Significance

The precise identification of a chemical entity is the foundation of all subsequent research and development. This compound is characterized by the following identifiers.

| Identifier | Value |

| CAS Number | 61379-64-4[1][3][4] |

| Molecular Formula | C₉H₁₉N₃[4][5][6] |

| Molecular Weight | 169.27 g/mol [4][6][7] |

| IUPAC Name | This compound[4][6] |

| Common Synonyms | 1-Amino-4-cyclopentylpiperazine, 4-Cyclopentyl-1-piperazinamine[7][8] |

The primary driver of this compound's relevance is its function as a direct precursor to Rifapentin.[2][9] The piperazine moiety, functionalized with a cyclopentyl group, is a critical pharmacophore that is incorporated into the final drug structure. The efficiency and quality of Rifapentin synthesis are therefore directly dependent on the purity and predictable behavior of this intermediate.[2]

Caption: Role of this compound in drug manufacturing.

Core Physicochemical Properties

The physical state and behavior of a compound under various conditions dictate its handling, storage, and use in chemical reactions.

The melting and boiling points are fundamental parameters that influence purification methods, reaction conditions, and storage protocols.

| Property | Value | Significance |

| Melting Point | ~45 °C[1][3][5][7][8] | As a low-melting solid, it may exist in a semi-solid state at elevated ambient temperatures. This necessitates controlled storage and influences how it is weighed and transferred. |

| Boiling Point | ~92 °C[1][3][5][7][8] | This boiling point is typically recorded under reduced pressure. Distillation must be performed under vacuum to prevent thermal decomposition, which is common for amines at high temperatures. |

The compound typically appears as a pale yellow or off-white crystal that may melt into a liquid in warmer environments.[1][5]

The solubility profile is critical for selecting appropriate solvents for synthesis, extraction, and purification processes like recrystallization.

| Property | Observation | Implication for Researchers |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, chloroform, and DMSO.[1][5][7] | Guides solvent selection for reactions. Facilitates purification via extraction or crystallization by identifying suitable solvent/anti-solvent systems. |

| Density | ~1.067 - 1.1 g/cm³[1][5] | Important for process scale-up calculations, including reactor volume and mass transfer considerations. |

Experimental Protocols for Thermal Property Determination

To ensure scientific integrity, thermal properties must be determined using validated, reproducible methods. The following protocols are based on standard laboratory practices.

Causality: The melting point of a pure crystalline solid is a sharp, well-defined range. Impurities typically depress and broaden this range. This protocol is designed to accurately measure this range by ensuring slow, uniform heating.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating:

-

Begin heating at a rapid rate (e.g., 10-15 °C/min) to approach the expected melting point (~45 °C).

-

Approximately 10 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is critical to allow for thermal equilibrium, ensuring an accurate reading.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1 - T2. For a pure sample, this range should be narrow (< 2 °C).

-

Caption: Workflow for Melting Point Determination.

Causality: Many organic compounds, particularly amines, are susceptible to oxidation or decomposition at their atmospheric boiling points. Performing distillation under vacuum lowers the required temperature, preserving the compound's integrity.

Methodology (Vacuum Distillation):

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Charging: Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 0.1 to 1.0 mmHg).

-

Heating: Gently heat the flask using a heating mantle.

-

Observation & Recording:

-

Observe the temperature at which the liquid boils and a steady condensation-distillation rate is achieved.

-

Record the vapor temperature and the corresponding pressure. This stable temperature is the boiling point at that specific pressure.

-

-

System Shutdown: After distillation, cool the apparatus to room temperature before slowly re-introducing air to the system to prevent flask implosion.

Implications for Synthesis and Purification

The physicochemical properties directly inform the strategies used to synthesize and purify this compound.

-

Synthesis: A common synthetic route involves the reductive amination of piperazine with cyclopentanone or a two-step process starting from 1-cyclopentylpiperazine.[10] Reaction temperatures must be controlled to avoid side reactions or degradation, guided by the compound's known thermal stability.

-

Purification:

-

Vacuum Distillation: As dictated by its boiling point, this is the preferred method for purifying the compound on a large scale, effectively removing non-volatile impurities.

-

Recrystallization: The compound's favorable solubility in organic solvents and poor solubility in water allows for purification by recrystallization.[1][7] A typical process would involve dissolving the crude product in a minimal amount of a hot organic solvent (like methanol) and then cooling to induce crystallization of the pure compound.

-

Caption: Generalized Synthesis and Purification Logic.

Safety, Handling, and Storage

Given its chemical nature, proper handling and storage are paramount to ensure laboratory safety and maintain compound integrity.

The compound is classified with significant hazards that demand strict adherence to safety protocols.[4]

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3][4] |

| Specific Target Organ Toxicity | - | May cause respiratory irritation.[11] |

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.[11][12]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][11]

-

Temperature: Store in a refrigerator at 2-8°C.[1] This is crucial to keep it in a stable solid state, preventing degradation and facilitating handling.

-

Container: Keep the container tightly sealed to prevent moisture absorption and atmospheric oxidation.[1][11]

-

Environment: Store in a dry, locked-up area designated for corrosive and toxic chemicals.[3][11]

Conclusion

The melting point of ~45°C and the reduced-pressure boiling point of ~92°C are not just data points but are critical operational parameters for this compound. They define the compound as a low-melting solid that requires refrigerated storage and purification via vacuum distillation. For professionals in drug development, mastering these properties is essential for the safe handling, efficient synthesis, and high-purity production of this vital intermediate, ultimately contributing to the quality of life-saving therapeutics like Rifapentin.

References

- Vertex AI Search. (n.d.). Navigating the Synthesis: Key Chemical Properties of this compound.

- ECHEMI. (n.d.). 4-Cyclopentyl-1-piperazinamine SDS, 61379-64-4 Safety Data Sheets.

- PubChem. (n.d.). This compound.

- Parchem. (n.d.). 1-Amino-4-Cyclopentylpiperazine (Cas 61379-64-4).

- Vertex AI Search. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery.

- Briti Scientific. (n.d.). 1-Amino-4- Cyclopentenyl piperazine, ≥97%.

- PharmaCompass. (n.d.). 1-Amino-4-cyclopentyl piperazine | Drug Information.

- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Amino-4-cyclopentylpiperazine.

- ChemScene. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-Amino-4-cyclopentylpiperazine.

- Koei Chemical Co., Ltd. (n.d.). 1-Amino-4-cyclopentylpiperazine.

- LookChem. (n.d.). CAS No.61379-64-4, 1-Amino-4-cyclopentylpiperazine Suppliers.

- ChemicalBook. (n.d.). 1-Amino-4-cyclopentylpiperazine | 61379-64-4.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-4-cyclopentylpiperazine.

- Benchchem. (n.d.). This compound | 61379-64-4.

- Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4.

- PatentGuru. (n.d.). METHOD FOR THE PREPARATION OF 1-AMINO-4-CYCLOPENTYLPIPERAZINE.

- Pharmaffiliates. (n.d.). 1-Amino-4-cyclopentylpiperazine.

- chemBlink. (n.d.). 1-Amino-4-cyclopentylpiperazine [CAS# 61379-64-4].

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. britiscientific.com [britiscientific.com]

- 6. 1-Amino-4-cyclopentyl piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. parchem.com [parchem.com]

- 8. 1-Amino-4-cyclopentylpiperazine price,buy 1-Amino-4-cyclopentylpiperazine - chemicalbook [m.chemicalbook.com]

- 9. veeprho.com [veeprho.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility of 4-Cyclopentylpiperazin-1-amine in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyclopentylpiperazin-1-amine (CAS No. 61379-64-4), a key intermediate in pharmaceutical synthesis.[1] The document is intended for researchers, chemists, and formulation scientists in the drug development sector. It covers the fundamental physicochemical properties of the compound, explores the theoretical principles governing solubility, presents a detailed, field-proven protocol for experimental solubility determination, and discusses the critical factors that influence solubility. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its empirical determination and application.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API), adequate solubility is a prerequisite for achieving desired bioavailability and therapeutic effect.[2] Low aqueous solubility can lead to poor absorption, undermining the efficacy of a drug candidate and creating significant formulation challenges.[2][3]

The characterization of an API's solubility in various organic solvents is equally critical. This information guides key decisions throughout the drug development pipeline, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Pre-formulation Studies: Identifying suitable solvent systems for early-stage in vitro and in vivo testing.[4]

-

Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

-

Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis and standards preparation.

This guide focuses on this compound, a molecule of interest for its role as a synthesis intermediate.[1] Understanding its solubility profile is essential for optimizing its handling, processing, and application in pharmaceutical manufacturing.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring a non-polar cyclopentyl group, a polar piperazine ring with two nitrogen atoms, and a primary amine group, suggests a nuanced solubility behavior across solvents of varying polarities.

| Property | Value | Source(s) |

| CAS Number | 61379-64-4 | [1][5] |

| Molecular Formula | C₉H₁₉N₃ | [5][6][7] |

| Molecular Weight | 169.27 g/mol | [5][7] |

| Appearance | Pale yellow or Off-White Low Melting Crystal/Solid | [1][6][8] |

| Melting Point | ~45 °C | [1][6][8] |

| Boiling Point | ~92 °C | [1][6] |

| Density | 1.067 - 1.1 g/cm³ | [1][6][8] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Topological Polar Surface Area | 32.5 Ų | [7] |

| Predicted logP (XLogP3) | 0.6 | [7] |

The presence of both hydrogen bond donors and acceptors, combined with a moderate polar surface area and a non-polar hydrocarbon moiety, indicates that this compound will exhibit solubility in a range of polar and some non-polar organic solvents.

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in solubility science. It suggests that a solute will dissolve best in a solvent that has a similar polarity or intermolecular force profile. For this compound, this implies:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the piperazine and amine nitrogens, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can interact via dipole-dipole forces and are also likely to be effective solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in these solvents, as the primary interactions would be weaker van der Waals forces with the cyclopentyl group.

Hansen Solubility Parameters (HSP)

To quantify the "like dissolves like" principle, the Hansen Solubility Parameters (HSP) provide a more sophisticated model.[9][10] This framework deconstructs the total cohesive energy of a substance into three distinct parameters:

-

δd: Energy from non-polar dispersion forces.

-

δp: Energy from polar, dipole-dipole interactions.

-

δh: Energy from hydrogen bonding.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space".[10] The fundamental concept is that substances with closer coordinates in this space are more likely to be miscible.[9][10] The distance (Ra) between two substances in Hansen space is a measure of their affinity and can be calculated, providing a predictive tool for solvent selection.[9] This approach is widely used in the pharmaceutical and coatings industries to predict polymer-solvent interactions, permeation, and formulation stability.[10][11]

Caption: Hansen Space illustrates solubility potential.

Solubility Profile of this compound

Qualitative Solubility Summary

Published data and supplier information provide a qualitative assessment of solubility.

This profile aligns with the physicochemical properties of the molecule, confirming its affinity for polar organic solvents.

Quantitative Solubility Data

| Solvent | Solvent Class | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C | Method |

| Methanol | Polar Protic | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | Shake-Flask |

| Isopropanol | Polar Protic | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | Chlorinated | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | Aromatic HC | Data to be determined | Data to be determined | Shake-Flask |

| n-Heptane | Aliphatic HC | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol for Thermodynamic Solubility Determination

Principle: The Shake-Flask Method